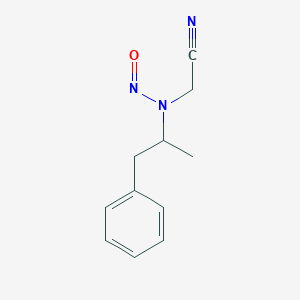
N-Nitroso-N-cyanomethylamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-cyanomethylamphetamine is a chemical compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. Nitrosamines are formed by the reaction of nitrites with secondary amines, and they are commonly found in various industrial and pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-cyanomethylamphetamine typically involves the reaction of N-cyanomethylamphetamine with nitrous acid. The reaction is carried out under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid . The reaction proceeds as follows: [ \text{N-cyanomethylamphetamine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-cyanomethylamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Nitroso-N-cyanomethylamphetamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Nitroso-N-cyanomethylamphetamine involves its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing DNA damage and potentially leading to carcinogenesis . The molecular targets include DNA, proteins, and other cellular components, and the pathways involved are primarily related to oxidative stress and DNA repair mechanisms .
Comparison with Similar Compounds
N-Nitroso-N-cyanomethylamphetamine can be compared with other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosomorpholine. These compounds share similar structural features and carcinogenic properties but differ in their specific chemical reactivity and biological effects .
List of Similar Compounds
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
- N-nitrosopyrrolidine
- N-nitrosodiisopropylamine
Properties
CAS No. |
10242-52-1 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(cyanomethyl)-N-(1-phenylpropan-2-yl)nitrous amide |
InChI |
InChI=1S/C11H13N3O/c1-10(14(13-15)8-7-12)9-11-5-3-2-4-6-11/h2-6,10H,8-9H2,1H3 |
InChI Key |
YRBXLNGVCMGTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(CC#N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















